N-Chloromethylmorpholine

Catalog No.
S1518364
CAS No.
16158-87-5
M.F
C5H10ClNO
M. Wt
135.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Chloromethylmorpholine

CAS Number

16158-87-5

Product Name

N-Chloromethylmorpholine

IUPAC Name

4-(chloromethyl)morpholine

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

InChI

InChI=1S/C5H10ClNO/c6-5-7-1-3-8-4-2-7/h1-5H2

InChI Key

FXAHCXPEXLCFFY-UHFFFAOYSA-N

SMILES

C1COCCN1CCl

Canonical SMILES

C1COCCN1CCl

Potential Applications

  • Cell Biology

    N-CMorph has been investigated for its ability to modify and derivatize biomolecules like proteins and nucleic acids. The chloromethyl group can react with functional groups on these molecules, allowing for the attachment of labels or probes for further analysis. PubChem, National Institutes of Health:

  • Organic Synthesis

  • Analytical Chemistry

    N-CMorph can be used as a derivatizing agent in analytical techniques like chromatography. By attaching N-CMorph to target molecules, researchers can improve their separation and detection properties.

N-Chloromethylmorpholine is a chemical compound with the molecular formula C5_5H9_9ClN. It consists of a morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms, with a chloromethyl group (-CH2_2Cl) attached to it. This compound is notable for its reactivity and potential applications in organic synthesis and medicinal chemistry.

, primarily involving nucleophilic substitution mechanisms. The chloromethyl group can act as a leaving group, allowing for the formation of new bonds with nucleophiles. For instance, it can react with amines to form N-chloromethylated amines through nucleophilic substitution reactions. This property makes it useful in synthesizing more complex organic molecules.

In addition, N-Chloromethylmorpholine can undergo oxidation reactions and participate in radical reactions due to the presence of chlorine, which can facilitate electrophilic additions to various substrates

N-Chloromethylmorpholine can be synthesized through several methods:

  • Chlorination of Morpholine: Morpholine can be treated with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chloromethyl group.
  • Reactions with Chloromethyl Methyl Ether: Morpholine can react with chloromethyl methyl ether under basic conditions, leading to the formation of N-chloromethylmorpholine .
  • Electrophilic Substitution: The introduction of the chloromethyl group can also occur via electrophilic substitution reactions where morpholine is treated with chloromethylating agents like N-chlorosuccinimide.

These methods allow for the controlled synthesis of N-Chloromethylmorpholine with varying yields depending on the reaction conditions employed.

Unique FeaturesMorpholineHeterocyclic amineSolvent, reagentBasic amine structureN-ChlorosuccinimideChlorinating agentOrganic synthesisUsed as a source of chlorineChloromethyl EtherEtherAlkylation reactionsActs as a chloromethylating agentN-MethylmorpholineMorpholine derivativePharmaceuticalsMethylated nitrogen

N-Chloromethylmorpholine is unique due to its specific chlorinated structure, which enhances its reactivity compared to non-chlorinated morpholines and provides distinct pathways for chemical transformations not available in other similar compounds.

Interaction studies involving N-Chloromethylmorpholine have focused on its reactivity with nucleophiles and other electrophiles. The compound's ability to form stable adducts with various nucleophiles indicates its potential utility in synthetic organic chemistry. Additionally, studies on its interactions with biological macromolecules could provide insights into its pharmacological properties and mechanisms of action.

XLogP3

0.6

Wikipedia

4-(Chloromethyl)morpholine

Dates

Modify: 2023-08-15

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